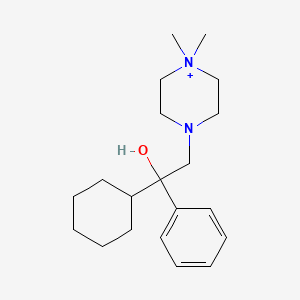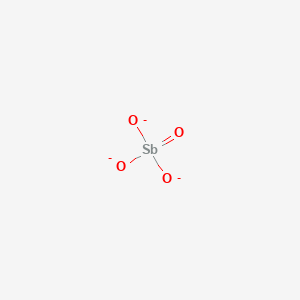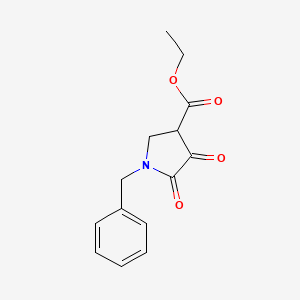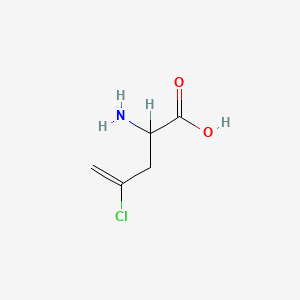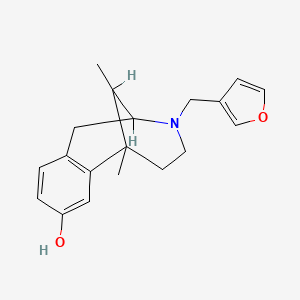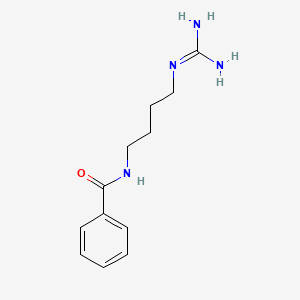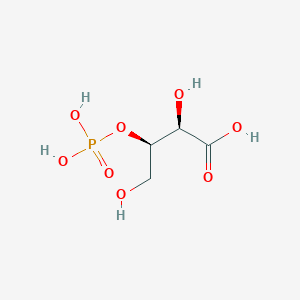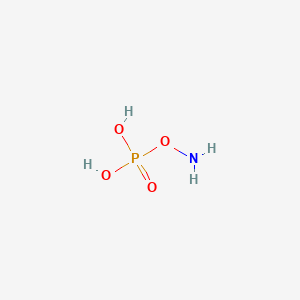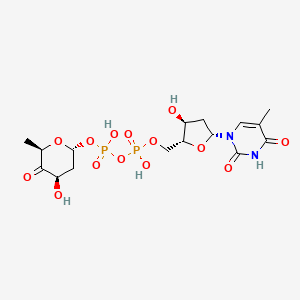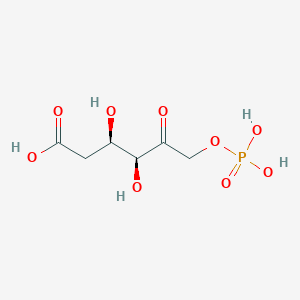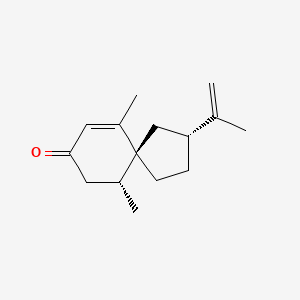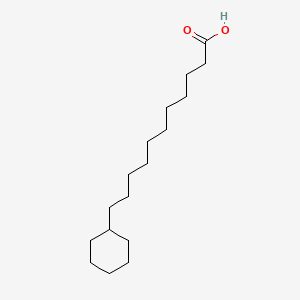
Cyclohexaneundecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
elongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, is considered to be a fatty acid lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. Outside of the human body, can be found in fats and oils and milk and milk products. This makes a potential biomarker for the consumption of these food products.
Omega-Cyclohexylundecanoic acid is a long-chain fatty acid.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Multiwall Carbon Nanotubes (MWCNTs)
Cyclohexanol, a related compound to Cyclohexaneundecanoic acid, has been used as a carbon precursor for the synthesis of multiwall carbon nanotubes (MWCNTs). This process involves a chemical vapor deposition (CVD) system and has shown that using cyclohexanol significantly reduces the formation of amorphous carbon and catalyst particles in the as-grown carbon nanotubes, thereby enhancing their purity (Shirazi, Ahmadzadeh Tofighy, Mohammadi, & Pak, 2011).
2. Oxidation Processes in Industrial Chemistry
Cyclohexane, which is structurally similar to Cyclohexaneundecanoic acid, plays a crucial role in industrial oxidation processes. It's transformed into adipic acid, a key precursor for nylon and other polymers. Innovations in catalysis and green chemistry are evolving these processes, enhancing efficiency and environmental sustainability (Brégeault, 2003).
3. Biocatalytic Transformation
The conversion of cyclohexane to cyclohexanol using novel enzymes offers potential applications in the chemical industry. This biocatalytic process highlights the advancement in utilizing specific enzymes for organic synthesis, providing more environmentally friendly alternatives (Karande et al., 2016).
4. Role in Synthesis of Adipic Acid
Cyclohexane and related compounds are vital in the synthesis of adipic acid, which is an essential component in nylon production. Recent research focuses on developing more sustainable and efficient methods for this synthesis, such as the use of hydrogen peroxide and other green chemistry approaches (Usui & Sato, 2003).
5. Solubility Studies
Research on compounds like 11-cyanoundecanoic acid, which shares functional groups with Cyclohexaneundecanoic acid, provides insights into their solubility characteristics in various solvents. This information is vital for industrial applications involving these compounds (Wei, Li, Liu, & Wang, 2011).
Eigenschaften
CAS-Nummer |
4277-62-7 |
|---|---|
Produktname |
Cyclohexaneundecanoic acid |
Molekularformel |
C17H32O2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
11-cyclohexylundecanoic acid |
InChI |
InChI=1S/C17H32O2/c18-17(19)15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h16H,1-15H2,(H,18,19) |
InChI-Schlüssel |
WFTPSUGFEZHCGU-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCCCCCCCCCC(=O)O |
Kanonische SMILES |
C1CCC(CC1)CCCCCCCCCCC(=O)O |
melting_point |
55.4-56.6°C |
Andere CAS-Nummern |
4277-62-7 |
Physikalische Beschreibung |
Solid |
Synonyme |
omega-cyclohexylundecanoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



